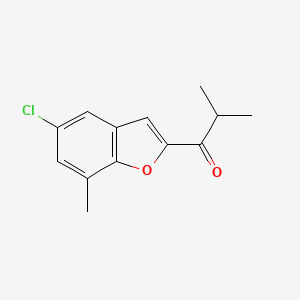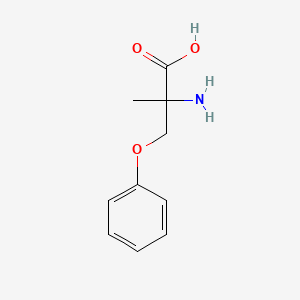![molecular formula C26H21F2N3O B13626264 4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)
4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is a complex organic compound that features a unique combination of a difluorobiphenyl group, a piperazine ring, and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Aplicaciones Científicas De Investigación
4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
4,4’-Difluorobiphenyl: Shares the difluorobiphenyl core but lacks the piperazine and isoquinoline moieties.
Fluorinated Isoquinolines: These compounds have similar structural features but may differ in the position and number of fluorine atoms.
Uniqueness: 4-(4-{2’,6’-Difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C26H21F2N3O |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
[3-(2,6-difluorophenyl)phenyl]-(4-isoquinolin-4-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C26H21F2N3O/c27-22-9-4-10-23(28)25(22)18-6-3-7-19(15-18)26(32)31-13-11-30(12-14-31)24-17-29-16-20-5-1-2-8-21(20)24/h1-10,15-17H,11-14H2 |
Clave InChI |
WWCADRXADOCVCL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CN=CC3=CC=CC=C32)C(=O)C4=CC=CC(=C4)C5=C(C=CC=C5F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















